molecular formula C6H4F3NS2 B6351549 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione CAS No. 1204234-59-2

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione

Cat. No.: B6351549
CAS No.: 1204234-59-2
M. Wt: 211.2 g/mol
InChI Key: ULBSDYIZNUWBKB-UHFFFAOYSA-N
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Description

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is a chemical compound characterized by the presence of a trifluoromethylsulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of pyridine derivatives using reagents such as trifluoromethylsulfenyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane, at low temperatures to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione .

Chemical Reactions Analysis

Types of Reactions: 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Trifluoromethylsulfanyl-1H-pyridine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Uniqueness: 3-Trifluoromethylsulfanyl-1H-pyridine-2-thione is unique due to the presence of both a trifluoromethylsulfanyl group and a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBSDYIZNUWBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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